3-Benzylidene-8-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-benzylidene-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H17N/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13/h1-5,8,13-15H,6-7,9-10H2 |
InChI Key |
LZHJEBPHIGCFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=CC3=CC=CC=C3)CC1N2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Research has indicated that 3-benzylidene-8-azabicyclo[3.2.1]octane derivatives exhibit significant pharmacological properties, including:
- Antagonism of Opioid Receptors: Compounds derived from this scaffold have been shown to selectively antagonize kappa opioid receptors, which are involved in pain modulation and have implications for treating opioid addiction and managing pain without the side effects associated with traditional opioids .
- Potential as Antidepressants: The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing novel antidepressant therapies .
The biological activity of this compound includes:
- Antimicrobial Properties: Studies have demonstrated that certain derivatives possess antibacterial activity against various strains, indicating their potential as antibacterial agents . For example:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5 | E. coli | 15 |
| 5 | B. subtilis | 18 |
| 9a | E. coli | 20 |
| 21 | B. subtilis | 22 |
Industrial Applications
In addition to its medicinal uses, this compound can be utilized in the development of new materials and catalysts for industrial processes, highlighting its versatility beyond the laboratory .
Case Study 1: Kappa Opioid Receptor Antagonism
A study published in PubMed highlighted the discovery of analogs of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides that act as selective antagonists of the kappa opioid receptor . These compounds exhibited high potency (κ IC(50)=20 nM) and were effective in reversing kappa agonist-induced diuresis in vivo, demonstrating their therapeutic potential.
Case Study 2: Antibacterial Activity
Research conducted on derivatives of this compound showed promising results against bacterial strains such as E. coli and B. subtilis . The varying degrees of inhibition suggest that specific modifications to the structure could enhance antibacterial efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclo[3.2.1]octane Core
Oxygen-Containing Analogs
- 3-Oxa-8-azabicyclo[3.2.1]octane (M3) : Replacing the nitrogen at C3 with oxygen reduces basicity and alters electronic properties. In PI3K inhibitors, M3 derivatives (e.g., compound 19 ) showed moderate cellular activity (IC₅₀ = 157 nM for pPKB/Akt) but were less potent than morpholine-based analogs .
- 8-Oxa-3-azabicyclo[3.2.1]octane (M4) : Oxygen at C8 results in diminished cellular potency compared to M3, highlighting the critical role of nitrogen placement for kinase inhibition .
Diarylmethylene Derivatives
3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane derivatives exhibit dual aryl groups at C3, enhancing steric bulk and π-π interactions.
Acidic Substituents at C6
Benzylamine derivatives with acidic groups (e.g., sulfonic acid) at C6 demonstrate high affinity for human neurokinin-1 (hNK1) receptors (IC₅₀ < 10 nM) and selectivity over hERG channels, contrasting with the C3-substituted benzylidene analogs .
Functional Group Modifications
Ester and Carboxylate Derivatives
- This structural motif is analogous to cocaine derivatives but lacks the benzylidene group’s rigidity .
- N-Cbz-3-oxo-8-azabicyclo[3.2.1]octane: A carboxybenzyl (Cbz)-protected nortropinone derivative used in synthetic intermediates, emphasizing the role of protecting groups in stability and reactivity .
Diazabicyclo[3.2.1]octane Derivatives
3,8-Diazabicyclo[3.2.1]octanes, featuring an additional nitrogen, are precursors for α7 nicotinic acetylcholine receptor agonists. The dual nitrogen atoms enhance hydrogen-bonding capacity, diverging from the single nitrogen in 3-benzylidene analogs .
Key Research Findings
Substituent Position Dictates Target Specificity : C3-substituted derivatives (e.g., benzylidene, diarylmethylene) primarily target opioid and CNS receptors, while C6-substituted analogs (e.g., sulfonic acid) excel in hNK1 antagonism .
Electronic and Steric Effects : Oxygen substitution (e.g., M3) reduces potency in kinase inhibition compared to nitrogen-retaining analogs, underscoring nitrogen’s role in binding interactions .
Versatility of the Bicyclic Core : The bicyclo[3.2.1]octane scaffold is adaptable to diverse therapeutic areas, including cholinesterase inhibition (benzobicyclo[3.2.1]octenes) and insecticidal applications (bicyclic amines) .
Q & A
Q. What are the key synthetic routes for 3-benzylidene-8-azabicyclo[3.2.1]octane?
The compound is typically synthesized via stereoselective hydrogenation or radical cyclization of precursors like norbornadiene derivatives. For example, intermediates such as 2-azabicyclo[3.2.1]octadiene are reduced using LiAlH4 or hydrogenated with palladium catalysts to form the bicyclic core . The benzylidene group is introduced via imine formation or nucleophilic substitution, requiring careful optimization of reaction conditions (e.g., solvent, temperature) to avoid side products .
Q. How is the stereochemistry of this compound resolved?
X-ray crystallography and NMR spectroscopy are critical for determining absolute configurations. Computational tools (e.g., density functional theory) predict stable conformers, while chiral chromatography (e.g., HPLC with polysaccharide columns) separates enantiomers. For example, the (1R,2R,3S,5S) configuration in tropane alkaloids was confirmed via X-ray analysis of benzoylecgonine derivatives .
Q. What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?
These derivatives primarily target monoamine transporters , including the dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). For instance, substituents like ethylidenyl groups enhance binding affinity for DAT, while bulky aryl groups improve selectivity for SERT .
Advanced Research Questions
Q. How do structural modifications influence the activity of this compound analogs?
Structure-activity relationship (SAR) studies reveal:
- Substituent position : A benzylidene group at C3 increases DAT affinity by 10-fold compared to unsubstituted analogs .
- Stereochemistry : The (3β)-configuration in naphthamide derivatives shows 5x higher SERT inhibition than (3α)-isomers .
- Rigidity : The bicyclic scaffold restricts conformational flexibility, improving transporter binding specificity .
Q. What methodologies enable enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core?
Asymmetric catalysis (e.g., chiral palladium complexes) and photochemical rearrangements (e.g., alkanenitronate anion isomerization) achieve enantiomeric excess (>90%). For example, Yamada’s photochemical method produces hydroxamic acid derivatives with 85% ee .
Q. How is the metabolic fate of 8-azabicyclo[3.2.1]octane derivatives characterized?
LC-MS/MS identifies primary metabolites (e.g., N-demethylated or hydroxylated products) in hepatic microsome assays. Brasofensine, a tropane derivative, undergoes rapid glucuronidation in vivo, detected via stable isotope labeling .
Q. What computational tools predict the binding modes of 8-azabicyclo[3.2.1]octane derivatives?
Molecular docking (AutoDock Vina) and QSAR models correlate substituent hydrophobicity (XlogP ~2.1) with transporter inhibition. For example, π-π stacking between the benzylidene group and DAT Phe325 is critical for activity .
Q. Are there non-neurotransmitter targets for these compounds?
Recent studies identify ELOVL6 (fatty acid elongase 6) inhibition, reducing palmitate synthesis in metabolic disorders. IC50 values range from 0.5–5 µM, validated via enzyme-linked immunosorbent assays (ELISAs) .
Q. How are analytical methods optimized for purity assessment?
HPLC-MS with C18 columns (ACN/water gradients) resolves diastereomers, while ion-pair chromatography detects trace impurities (<0.1%). For example, method validation follows ICH guidelines with LOD/LOQ of 0.01 µg/mL .
Q. What strategies stabilize this compound in aqueous solutions?
Lyophilization with cyclodextrins (e.g., HP-β-CD) improves solubility, while storage at -20°C under argon prevents oxidation. Degradation products (e.g., benzoic acid) are monitored via stability-indicating assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
